

Application Note: ^1H and ^{13}C NMR Spectral Analysis of Suberic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Suberic acid

Cat. No.: B7766589

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Suberic acid (octanedioic acid) is a dicarboxylic acid with applications in the synthesis of polymers, plastics, and pharmaceuticals. Its chemical structure and purity are critical for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for its characterization. This document provides detailed ^1H and ^{13}C NMR spectral data and a standard protocol for the analysis of **suberic acid**.

Chemical Structure

Figure 1: Chemical structure of **Suberic Acid** ($\text{C}_8\text{H}_{14}\text{O}_4$).

^1H and ^{13}C NMR Spectral Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **suberic acid**, providing a reference for its identification and characterization.

^1H NMR Spectral Data

The proton NMR spectrum of **suberic acid** is characterized by three main signals corresponding to the different methylene groups in the aliphatic chain.

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-2, H-7	2.163	Triplet	4H
H-3, H-6	1.538	Quintet	4H
H-4, H-5	1.296	Multiplet	4H

Solvent: D₂O, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[\[1\]](#)

¹³C NMR Spectral Data

The carbon NMR spectrum of **suberic acid** shows four distinct signals, consistent with its symmetrical structure.

Carbon	Chemical Shift (ppm)
C-1, C-8	187.021
C-2, C-7	40.34
C-3, C-6	31.242
C-4, C-5	28.53

Solvent: D₂O, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[\[1\]](#)

Experimental Protocol: NMR Analysis of Suberic Acid

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of **suberic acid**.

Materials and Equipment

- **Suberic acid** sample
- Deuterated solvent (e.g., D₂O, DMSO-d₆)

- NMR tubes (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

- Weighing: Accurately weigh approximately 5-10 mg of the **suberic acid** sample.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Labeling: Properly label the NMR tube with the sample identification.

NMR Data Acquisition

- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- ^1H NMR Experiment:
 - Load standard proton acquisition parameters.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Acquire the Free Induction Decay (FID).

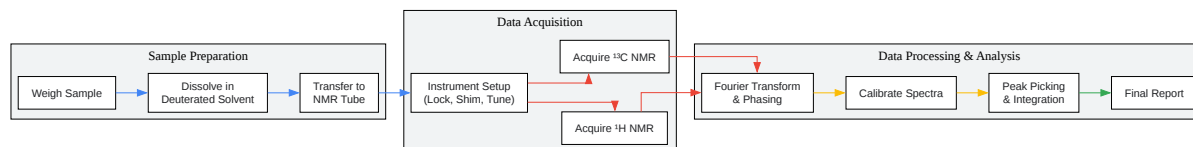
- ^{13}C NMR Experiment:
 - Load standard carbon acquisition parameters (e.g., with proton decoupling).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
 - Set an appropriate relaxation delay (e.g., 2 seconds).
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this will be significantly higher than for ^1H NMR).
 - Acquire the FID.

Data Processing

- Apply a Fourier transform to the acquired FIDs for both ^1H and ^{13}C spectra.
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS).
- Integrate the peaks in the ^1H spectrum.
- Perform peak picking to identify the chemical shifts in both spectra.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR analysis process.



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Caption: Workflow for NMR analysis of **suberic acid**.

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References

- 1. bmse000378 Suberic Acid at BMRB [bmrb.io]
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